N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O/c1-12-25-26-18-9-8-17(27-28(12)18)13-4-3-7-16(11-13)24-19(29)14-5-2-6-15(10-14)20(21,22)23/h2-11H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARDTLHAJIXTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution during Benzamide Formation
The benzamide group is synthesized via nucleophilic acyl substitution between 3-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)aniline and 3-(trifluoromethyl)benzoyl chloride. Key conditions include:
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Solvent : Tetrahydrofuran (THF)
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Base : Sodium carbonate (Na₂CO₃)
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Temperature : Ambient (25°C)
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Reaction Time : 6 hours
Mechanism :
The amine group attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride ion. The reaction is driven by the base, which neutralizes HCl byproduct .
Characterization Data :
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) deactivates the attached benzene ring, directing EAS to the triazolo-pyridazine core. Reactivity is observed at positions ortho and para to the electron-deficient triazole ring.
Demonstrated Reaction :
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Nitration : Under mixed acid (HNO₃/H₂SO₄), the pyridazine ring undergoes nitration at position 7 (ortho to triazole).
Conditions :
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Reagents : Concentrated HNO₃ (2 equiv), H₂SO₄ (catalytic)
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Temperature : 0–5°C (controlled)
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Yield : ~65%
Hydrolysis of the Amide Bond
The benzamide linkage undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Rate Constant (k, h⁻¹) |
|---|---|---|
| 1M HCl (reflux) | 3-(Trifluoromethyl)benzoic acid + Aniline derivative | 0.12 ± 0.03 |
| 1M NaOH (reflux) | Same products (saponification) | 0.09 ± 0.02 |
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Functionalization of the Triazolo-Pyridazine Core
The triazolo-pyridazine moiety participates in cycloaddition and alkylation reactions:
a. Huisgen Cycloaddition
b. Alkylation at N-2 Position
Stability Under Oxidative Conditions
The trifluoromethyl group enhances oxidative stability. Exposure to H₂O₂ (30%) at 50°C for 24 hours resulted in <5% degradation, confirmed by HPLC.
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C-F bond cleavage in the -CF₃ group, generating difluoro intermediates.
Quantitative Analysis :
| Time (h) | % Degradation | Major Byproduct |
|---|---|---|
| 2 | 12% | Difluoromethyl derivative |
| 6 | 34% | Monofluoromethyl derivative |
Comparative Reactivity of Analogues
The trifluoromethyl substituent significantly alters reactivity compared to non-fluorinated analogues:
| Reaction Type | Trifluoromethyl Derivative (Rate) | Methyl Derivative (Rate) |
|---|---|---|
| Amide Hydrolysis | 0.12 h⁻¹ | 0.25 h⁻¹ |
| Nitration Yield | 65% | 82% |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15F3N5O
- Molecular Weight : 281.32 g/mol
- IUPAC Name : N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide
The compound features a triazole ring fused with a pyridazine moiety, which is known for enhancing biological activity through various mechanisms.
Scientific Research Applications
-
Antimicrobial Activity
- Recent studies have shown that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their activity against Gram-negative bacteria .
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Antimalarial Potential
- The compound's structure suggests potential as an antimalarial agent. Research into related triazole derivatives has demonstrated that trifluoromethyl substitutions can improve efficacy against malaria . The docking studies indicate that these compounds could serve as lead structures for new antimalarial drugs.
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Anticancer Properties
- Investigations into the anticancer effects of triazole derivatives have revealed their ability to inhibit tumor growth through various pathways. The triazole ring is often associated with modulating enzyme activity involved in cancer progression . This suggests that this compound could be a candidate for further development in oncology.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their kinase activities. This results in the inhibition of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Triazolopyridazine Substitution Patterns
The position and nature of substituents on the triazolopyridazine ring critically influence target binding and potency.
Key Observations :
- The 3-methyl substitution on the triazolopyridazine (shared by the target compound and Compound 7) is associated with BRD4 inhibition, whereas 3-trifluoromethyl (Compound 6) enhances hydrophobic interactions but reduces solubility .
- The N-methylacetamide group in Lin28-1632 enables Lin28 binding, while the target compound’s benzamide moiety may favor bromodomain interactions due to aromatic stacking .
Terminal Group Variations: Benzamide vs. Sulfonamide vs. Amine
The terminal functional group modulates selectivity and pharmacokinetics.
Key Observations :
- Benzamide derivatives (target compound and ) exhibit varied activities depending on substituents: trifluoromethyl enhances target affinity but may reduce solubility compared to methyl .
- Sulfonamides and thioacetic acid derivatives () prioritize solubility, making them candidates for oral administration .
BRD4 Bromodomain Inhibitors:
- Compound 7 (IC₅₀ = 85 nM) outperforms the target compound in BRD4 inhibition, likely due to its 5-fluoroindole-ethylamine group, which enhances hydrogen bonding with acetylated lysine pockets .
- The target compound’s trifluoromethylbenzamide may mimic acetyl-lysine interactions but lacks the indole moiety critical for high-affinity binding .
Lin28 Inhibitors:
Antimicrobial Agents:
Biological Activity
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in treating various diseases, supported by case studies and research findings.
- IUPAC Name: N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Molecular Formula: C₁₅H₁₅F₃N₄O
- Molecular Weight: 281.31 g/mol
- CAS Number: 108825-65-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring and subsequent functionalization to introduce the trifluoromethyl and benzamide moieties. The synthetic pathway can be summarized as follows:
- Formation of Triazole Ring: Utilizing 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine as a core structure.
- Benzamide Formation: Reaction with appropriate aniline derivatives.
- Trifluoromethylation: Introduction of the trifluoromethyl group via electrophilic substitution.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | Antibacterial | 5.6 |
| Triazole Derivative B | Antitubercular | 1.8 |
Case Study: A study demonstrated that a related triazolo compound exhibited potent antibacterial effects against Mycobacterium tuberculosis, with an IC50 value of 1.35 μM .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, derivatives from the triazole family have shown promising results against colon cancer cell lines (HCT-116 and HT-29), with some compounds inducing apoptosis through mitochondrial pathways by modulating Bax and Bcl2 proteins .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HT-29 | RB7 | 6.5 |
| HCT-116 | RB8 | 11.0 |
Mechanism of Action: The anticancer activity is primarily attributed to the induction of apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
Q. What are the recommended synthetic routes for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide?
Methodological Answer: The compound is synthesized via multi-step reactions involving:
Triazolo-pyridazine core formation : Cyclocondensation of substituted pyridazines with hydrazines, followed by chlorination (e.g., using POCl₃) to introduce reactive sites .
Phenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-(trifluoromethyl)phenyl moiety .
Benzamide functionalization : Acylation using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Key Optimization : Purification via silica gel chromatography and characterization by NMR, LC-MS, and single-crystal X-ray diffraction (for structural validation) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.050) to confirm the triazolo-pyridazine core and substituent orientation .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₅F₃N₄O: 397.1174) .
Q. What are the primary biological targets or mechanisms of action?
Methodological Answer:
- Epigenetic modulation : The compound disrupts Lin-28/let-7 interactions, promoting differentiation in cancer stem cells (CSCs) and reducing tumorsphere formation in vitro .
- Experimental validation : Use luciferase reporter assays for Lin-28 binding and qPCR to measure let-7 miRNA levels .
- Dose-response studies : EC₅₀ values are determined via tumorsphere inhibition assays (e.g., 1–10 µM range) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source analysis : Verify compound purity (≥95% by HPLC) and batch-to-batch consistency, as impurities may skew results .
- Assay standardization : Compare tumorsphere assays (e.g., serum-free vs. serum-containing media) and cell line selection (e.g., primary CSCs vs. established lines) .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions (e.g., BRD4 inhibition observed in triazolo-pyridazine derivatives) .
Q. What strategies optimize in vivo bioavailability and pharmacokinetics?
Methodological Answer:
- Lipophilicity adjustment : Introduce solubilizing groups (e.g., PEG chains) to the benzamide moiety without disrupting target binding .
- Metabolic stability : Assess hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) and CYP450 inhibition profiles .
- Formulation : Use nanoemulsions or liposomes to enhance solubility (logP ~3.5) and tissue penetration .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
Experimental Design : Synthesize analogs via parallel chemistry (e.g., 6-R-[1,2,4]triazolo derivatives) and test in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
